![molecular formula C15H16N2O3 B2968523 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol CAS No. 892579-03-2](/img/structure/B2968523.png)
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is an organic compound with the molecular formula C16H18N2O3. It is characterized by the presence of a nitrophenyl group, a phenylethanol group, and an amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 2-amino-1-phenylethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Chromium trioxide, potassium permanganate.
Substitution: Halides, alkoxides.
Major Products Formed
Reduction: 2-{[(4-Aminophenyl)methyl]amino}-1-phenylethan-1-ol.
Oxidation: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: As a precursor in the development of drugs for treating various diseases, including diabetes and cancer.
Industry: In the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- 2-{[(4-Aminophenyl)methyl]amino}-1-phenylethan-1-ol
- 2-{[(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol
- 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-one
Uniqueness
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitrophenyl group provides distinct reactivity, making it a valuable intermediate in the synthesis of various compounds.
属性
IUPAC Name |
2-[(4-nitrophenyl)methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-4-2-1-3-5-13)11-16-10-12-6-8-14(9-7-12)17(19)20/h1-9,15-16,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGDAVTBSSMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B2968440.png)
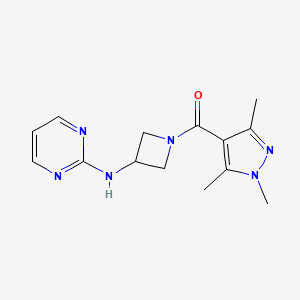
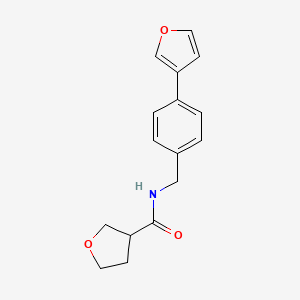
![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)
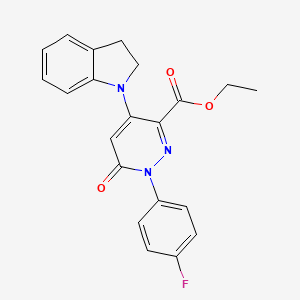
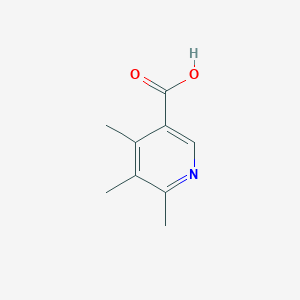
![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)
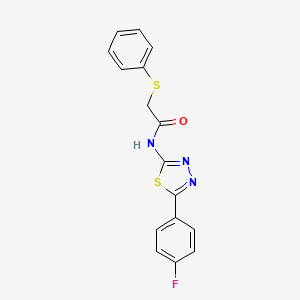
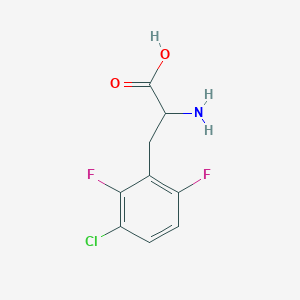
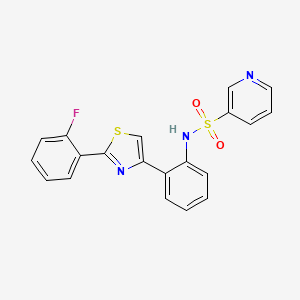
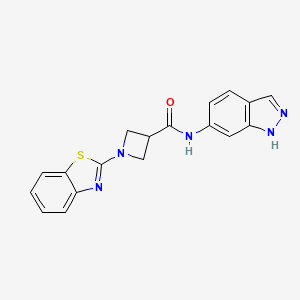
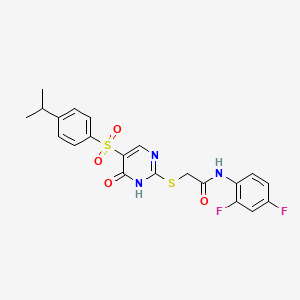
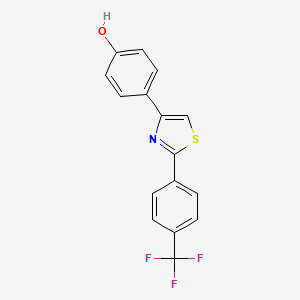
![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)
